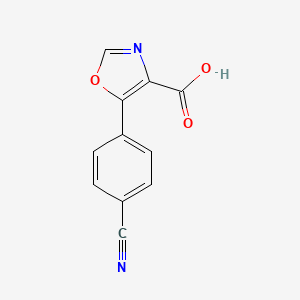

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid

CAS No.: 914220-32-9

Cat. No.: VC3345191

Molecular Formula: C11H6N2O3

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914220-32-9 |

|---|---|

| Molecular Formula | C11H6N2O3 |

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 5-(4-cyanophenyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H6N2O3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)13-6-16-10/h1-4,6H,(H,14,15) |

| Standard InChI Key | VFLFLOCQCZVXRF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)C2=C(N=CO2)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=C(N=CO2)C(=O)O |

Introduction

Chemical Identification and Structural Properties

Molecular Identity and Registry Information

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its distinctive functional groups. The compound has been assigned the CAS Registry Number 914220-32-9 and carries the European Community (EC) Number 959-012-8 . In chemical databases, it is identified by multiple systematic names and registry identifiers, including DTXSID50652210 and Wikidata entity Q82565736 . The compound possesses a molecular formula of C11H6N2O3, indicating the presence of eleven carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms in its structure .

The structural arrangement features an oxazole core (a five-membered heterocyclic ring containing one oxygen and one nitrogen atom) with a carboxylic acid substituent at the 4-position and a 4-cyanophenyl group at the 5-position. This arrangement creates a molecule with multiple functional groups contributing to its chemical behavior and potential applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid derive from its molecular structure and functional group arrangement. The compound has a precise molecular weight of 214.17694 g/mol , placing it in the moderate molecular weight range for small-molecule pharmaceutical compounds and chemical intermediates.

While comprehensive experimental physical data is limited in the available literature, the compound's structural features suggest several predictable properties. The presence of both a carboxylic acid group and a cyano group contributes to the compound's polarity and potential hydrogen bonding capabilities. The carboxylic acid functionality typically confers acidic properties, while the cyano group acts as a polar, electron-withdrawing substituent that influences the electronic characteristics of the molecule.

The compound shares structural similarities with other oxazole-4-carboxylic acid derivatives but is differentiated by the 4-cyanophenyl substituent, which likely influences its solubility profile, melting point, and chemical reactivity.

Structural Comparison with Related Compounds

Comparative Analysis of Oxazole-4-carboxylic Acid Derivatives

5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid belongs to a family of structurally related compounds that share the oxazole-4-carboxylic acid core but differ in their 5-position substituents. A comparative analysis reveals important structural relationships and differences that may influence physicochemical properties and potential applications. Table 1 presents a systematic comparison of this compound with its structural analogs identified in the literature.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid | C11H6N2O3 | 214.18 | 914220-32-9 | 4-Cyanophenyl at 5-position |

| 5-Phenyl-1,3-oxazole-4-carboxylic acid | C10H7NO3 | 189.17 | 99924-18-2 | Unsubstituted phenyl at 5-position |

| 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | C11H9NO4 | 219.20 | 89205-07-2 | 4-Methoxyphenyl at 5-position |

| 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid | C10H6BrNO3 | 268.06 | 1249008-71-6 | 4-Bromophenyl at 5-position |

| 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid | C9H6N2O3 | 190.16 | 118040-25-8 | Pyridin-4-yl at 5-position |

This comparative analysis demonstrates that 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid differs from its structural analogs primarily in the nature of the substituent at the 5-position of the oxazole ring. While 5-Phenyl-1,3-oxazole-4-carboxylic acid has an unsubstituted phenyl group, the target compound features a phenyl ring with a cyano group in the para position, which significantly alters its electronic properties and potential applications .

Electronic and Steric Implications of the Cyano Group

The cyano substituent in 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid introduces distinctive electronic and steric effects that differentiate it from related compounds. The cyano group (-C≡N) is a strong electron-withdrawing substituent that can influence the distribution of electron density throughout the molecule. This electronic effect likely impacts the acidity of the carboxylic acid group and the reactivity of the oxazole ring system.

From a medicinal chemistry perspective, the presence of the cyano group may significantly alter binding interactions with biological targets compared to other substituted analogs. The linear cyano group provides a unique electronic profile that can participate in dipole-dipole interactions and potentially serve as a hydrogen bond acceptor in biological systems. These electronic characteristics make 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid particularly interesting for pharmaceutical research and development applications.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The cyano group is generally stable under mild basic conditions but may undergo hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. Therefore, synthesis strategies would need to account for this functional group's reactivity. The selection of appropriate protecting groups, mild reaction conditions, and careful purification procedures would be essential for successful synthesis of this compound.

Physicochemical Property Analysis

Theoretical and Predicted Properties

While experimental data on the physicochemical properties of 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid is limited, computational approaches provide insights into its likely characteristics. The compound's structure suggests moderate lipophilicity balanced by the polar functional groups. Computational analysis of related compounds indicates that the addition of the cyano group likely increases the compound's polar surface area (PSA) compared to the unsubstituted phenyl analog.

For comparison, 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid would be expected to have a higher polar surface area than 5-Phenyl-1,3-oxazole-4-carboxylic acid due to the additional polar cyano group. This increased polarity could influence the compound's solubility profile, membrane permeability, and potential biological applications.

Solubility and Ionization Characteristics

The presence of the carboxylic acid group suggests that 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid would exhibit pH-dependent solubility and ionization behavior. At physiological pH (approximately 7.4), the carboxylic acid group (typical pKa range 4-5) would likely be predominantly ionized, increasing the compound's water solubility compared to its non-ionized form.

Current Research Status and Knowledge Gaps

Current State of Research

This relative scarcity of research presents both challenges and opportunities. While comprehensive experimental data may be lacking, this knowledge gap identifies 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid as a compound that merits further investigation, particularly given the documented interest in structurally related oxazole derivatives.

Future Research Directions

Several promising research directions could address the current knowledge gaps surrounding 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid. Systematic investigations into efficient and scalable synthesis methods would establish reliable access to this compound for further studies. Comprehensive characterization of its physicochemical properties, including experimental determination of solubility profiles, pKa values, and thermal stability, would provide fundamental data to support applications development.

From an applications perspective, screening for biological activities against relevant targets would help establish the compound's potential in medicinal chemistry. Structure-activity relationship studies comparing 5-(4-Cyanophenyl)-1,3-oxazole-4-carboxylic acid with its structural analogs could yield valuable insights into the influence of the cyano substituent on biological activity and physicochemical properties.

Additionally, exploring the reactivity and derivatization potential of this multi-functional compound could uncover new synthetic pathways and applications in organic synthesis, catalysis, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume